N-(2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide
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Overview
Description
N-(2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is a complex organic compound characterized by the presence of a fluorobenzylidene group, a hydrazino group, and a tetradecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with tetradecanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The fluorobenzylidene group can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazino group may form covalent bonds with target proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(3-Fluorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(3-Fluorobenzylidene)hydrazino)-2-oxoethyl)tetradecanamide is unique due to its long tetradecanamide chain, which imparts distinct physicochemical properties. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
769143-09-1 |
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Molecular Formula |
C23H36FN3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C23H36FN3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(28)25-19-23(29)27-26-18-20-14-13-15-21(24)17-20/h13-15,17-18H,2-12,16,19H2,1H3,(H,25,28)(H,27,29)/b26-18+ |
InChI Key |
LXOIZBOZSJUOMG-NLRVBDNBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)F |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)F |
Origin of Product |
United States |
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